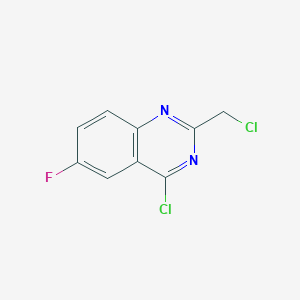
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting intermediate is then treated with a fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
科学的研究の応用
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and dyes
作用機序
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity.
生物活性
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline (CAS No. 147003-97-2) is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Target Interactions : Similar compounds have demonstrated efficacy as organocatalysts and inhibitors in various biochemical processes. They often act through electron donor–acceptor (EDA) complex catalysis, impacting the synthesis of nitrogen-containing compounds such as pyrrolines and quinolines.
- Caspase Activation : Research indicates that quinazoline derivatives can activate caspases, leading to apoptosis in cancer cells. This mechanism is critical for their anti-cancer properties .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, which allows it to undergo bioreduction reactions effectively. This compound exhibits:
- High Stability : It can tolerate higher substrate concentrations in bioreduction systems.
- Environmental Influence : The compound's activity can be modulated by environmental factors such as light, enhancing its reactivity under specific conditions .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (human hepatoma) : IC50 = 3.8 µM
- MDA-MB-468 (breast cancer) : IC50 = 3.2 µM
- HCT-116 (colorectal cancer) : IC50 = 12.4 µM
These results indicate a broad-spectrum anti-cancer activity with lower micromolar inhibition potency compared to established drugs like gefitinib (IC50 = 160 µM) .
| Compound | HepG2 IC50 (µM) | MDA-MB-468 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|---|
| 9 | 3.8 | 3.2 | 12.4 |
| 10 | 4.3 | 3.2 | 20 |
| Gefitinib | 160 | - | - |
Case Studies and Research Findings
Several studies have explored the anticancer potential of quinazoline derivatives, including:
- MTT Assay Results : In vitro assays using the MTT method demonstrated that compounds derived from quinazoline scaffolds induce significant morphological changes in cancer cells, suggesting mechanisms of cell death through apoptosis or necrosis .
- Comparative Studies : A comparative analysis with other quinazoline derivatives revealed that certain modifications enhance cytotoxicity and selectivity towards cancer cells, indicating potential routes for drug development .
特性
IUPAC Name |
4-chloro-2-(chloromethyl)-6-fluoroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2/c10-4-8-13-7-2-1-5(12)3-6(7)9(11)14-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNVUDMKOGLGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














